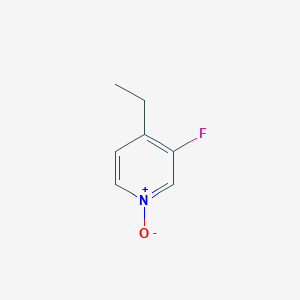

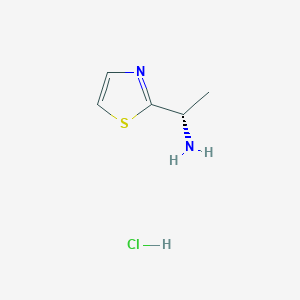

Benzyl (7-hydroxyheptyl)carbamate

Übersicht

Beschreibung

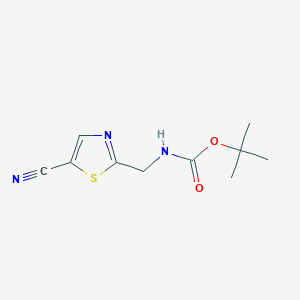

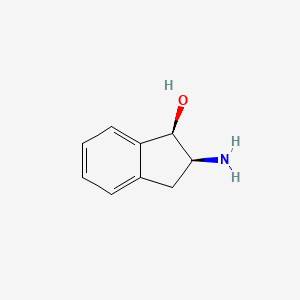

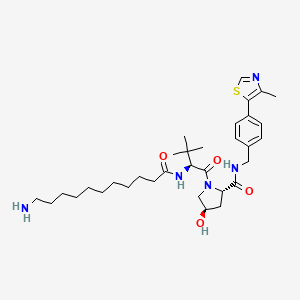

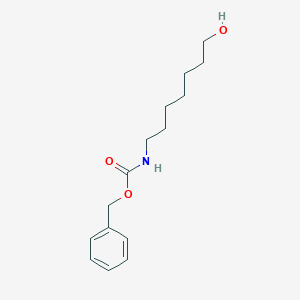

Benzyl carbamate is an organic compound with the formula C6H5CH2OC(O)NH2 . It can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water . The benzyl N-(7-hydroxyheptyl)carbamate molecule contains a total of 42 bond(s) .

Synthesis Analysis

Benzyl carbamate is produced from benzyl chloroformate with ammonia . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .Molecular Structure Analysis

The molecular formula of Benzyl carbamate is C8H9NO2 . The benzyl N-(7-hydroxyheptyl)carbamate molecule contains a total of 42 bond(s); 19 non-H bond(s), 7 multiple bond(s), 10 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s), and 1 primary .Chemical Reactions Analysis

A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .Physical and Chemical Properties Analysis

Benzyl carbamate is a white solid that is soluble in organic solvents and moderately soluble in water . The molecular formula of Benzyl carbamate is C8H9NO2 .Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

- The use of gold(I) catalysts in the intramolecular hydrofunctionalization of allenes, including those related to benzyl carbamates, has shown effectiveness in the formation of heterocycles with high exo-selectivity. This process is significant for synthesizing compounds with potential biological applications (Zhang et al., 2006).

Anticholinesterase Activity

- Novel carbamates have been synthesized and assessed for their anticholinesterase activity against human enzymes. These compounds, including those structurally related to benzyl carbamates, exhibit potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with certain compounds showing remarkable selectivity (Luo et al., 2005). The development of cholinesterase inhibitors is crucial for treating diseases like Alzheimer's.

Antibacterial Agents

- The exploration of benzyl carbamates as new antibacterial agents against Gram-positive bacteria demonstrated that some compounds possess potent inhibitory activity. This study highlights the potential of benzyl carbamates in developing new antibacterial drugs (Liang et al., 2020).

Antitubercular Agents

- Research on 3-amino-5-benzylphenol derivatives, including (3-benzyl-5-hydroxyphenyl)carbamates, found them to have good inhibitory activity against M. tuberculosis strains. The study indicates the potential of these compounds as new antitubercular agents (Cheng et al., 2019).

Enzymatic Resolution and Ionic Liquids

- The enzymatic resolution of cis-benzyl N-(1-hydroxyindan-2-yl)carbamate in ionic liquids demonstrated the potential for catalyst and medium reuse, which is an efficient approach for producing enantiomerically pure compounds (Lourenço et al., 2007).

Chemical Modification and Neuroprotection

- Studies on the chemical modification of carbamate structures to optimize their binding to enzymes like butyrylcholinesterase (BChE) have shown that these modifications can produce inhibitors with tunable durations of action. These inhibitors also exhibit neuroprotective effects in Alzheimer's disease models (Hoffmann et al., 2019).

Wirkmechanismus

Target of Action

Benzyl (7-hydroxyheptyl)carbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines . They are essential in the synthesis of peptides .

Mode of Action

Carbamates, including this compound, can be installed and removed under relatively mild conditions . They interact with their targets (amines) by forming a protective layer around them, preventing unwanted reactions during the synthesis process .

Biochemical Pathways

Carbamates in general play a crucial role in peptide synthesis . They protect amines from unwanted reactions, allowing for the successful formation of peptide bonds .

Result of Action

The primary result of the action of this compound is the protection of amines during peptide synthesis . This allows for the successful formation of peptide bonds, which are crucial in the creation of proteins .

Action Environment

The action of this compound, like other carbamates, can be influenced by various environmental factors. For instance, the installation and removal of carbamates can be achieved under relatively mild conditions . .

Safety and Hazards

Zukünftige Richtungen

Benzyl carbamates are gaining attention due to their potential in the synthesis of peptides . A series of new benzene-based derivatives was designed, synthesized, and comprehensively characterized . All of the tested compounds were evaluated for their in vitro ability to potentially inhibit the acetyl- and butyrylcholinesterase enzymes . This suggests that benzyl carbamates could have potential applications in medicinal chemistry and drug discovery .

Eigenschaften

IUPAC Name |

benzyl N-(7-hydroxyheptyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c17-12-8-3-1-2-7-11-16-15(18)19-13-14-9-5-4-6-10-14/h4-6,9-10,17H,1-3,7-8,11-13H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJGJFVBNBKYPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate](/img/structure/B3118115.png)

![1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole](/img/structure/B3118140.png)